molecular formula C18H24N6O B5549190 3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5549190
M. Wt: 340.4 g/mol
InChI Key: JDIIOUIIIKTJDB-UHFFFAOYSA-N
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Description

Pyridazine derivatives, including the compound of interest, are a class of heterocyclic compounds that have garnered attention due to their diverse chemical properties and potential biological activities. The research on these compounds spans various aspects, including synthesis, structural analysis, and exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves reactions that introduce substituents into the pyridazine ring, utilizing strategies like condensation, cyclodehydration, and reactions with hydrazides and carbon disulfide. For example, El-Mariah et al. (2006) describe the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines through reactions involving carbon disulfide, potassium hydroxide, and hydrazine hydrate (El-Mariah, Hosny, & Deeb, 2006).

Scientific Research Applications

Antibacterial and Biofilm Inhibition Applications

Novel compounds structurally related to the queried compound have been synthesized and evaluated for their antibacterial efficacies. For instance, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed significant antibacterial activities against strains such as E. coli, S. aureus, and S. mutans. These compounds also exhibited potent biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy. The inhibitory activity against biofilms and specific bacterial enzymes like MurB suggests their potential in addressing drug-resistant bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Antimicrobial Activity

Synthesis of pyridazine derivatives, including those with structural similarities to the queried compound, has led to the discovery of new antimicrobials. The antimicrobial screening of these compounds revealed a range of activities against various microorganisms, highlighting their potential as novel therapeutic agents for microbial infections (El-Mariah, Hosny, & Deeb, 2006).

Antitumor and Cytotoxic Activities

Research into pyrazole analogues, including pyrazolo[4,3-c]-pyridazines and pyrazolo[3,4-d][1,2,3]triazoles, has uncovered their potential as antitumor agents. These compounds demonstrated significant in vitro antimicrobial and DHFR inhibition activity, suggesting their utility in cancer treatment. The incorporation of sulphonamide moieties in these compounds contributed to their high potency against DHFR, an enzyme target in cancer therapy (Othman et al., 2020).

Role in Medicinally Important Compounds

The pyrazine ring, part of the broader family to which the queried compound belongs, plays a crucial role in the development of medicinally important compounds. Its incorporation into drugs exhibits various therapeutic applications, underscoring the importance of such heterocyclic compounds in drug design and discovery processes (Miniyar et al., 2013).

Antidiabetic Drug Development

Derivatives of triazolo-pyridazine-6-yl-substituted piperazines have been evaluated for their potential as anti-diabetic drugs. These compounds showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their usefulness in developing new medications for diabetes management. Their antioxidant and insulinotropic activities further highlight their therapeutic potential (Bindu, Vijayalakshmi, & Manikandan, 2019).

properties

IUPAC Name

cyclopentyl-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-14-8-9-24(21-14)17-7-6-16(19-20-17)22-10-12-23(13-11-22)18(25)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIIOUIIIKTJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopentyl(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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